molecular formula C6H4N2OS B045997 Imidazo[2,1-b]thiazole-6-carbaldehyde CAS No. 120107-61-1

Imidazo[2,1-b]thiazole-6-carbaldehyde

Cat. No. B045997
CAS RN: 120107-61-1
M. Wt: 152.18 g/mol
InChI Key: VYBDPAAWKNKEKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[2,1-b]thiazole-6-carbaldehyde is a chemical compound with the molecular formula C6H4N2OS . It is used in various fields due to its outstanding physiological activities .


Synthesis Analysis

Imidazo[2,1-b]thiazole-chalcones, which include Imidazo[2,1-b]thiazole-6-carbaldehyde, are synthesized by Claisen Schmidt condensation under basic conditions . This process involves dissolving imidazothiazole-carbaldehyde derivatives and substituted acetophenone in ethanol in the presence of aqueous KOH .


Molecular Structure Analysis

The molecular structure of Imidazo[2,1-b]thiazole-6-carbaldehyde is represented by the InChI string InChI=1S/C6H4N2OS/c9-4-5-3-8-1-2-10-6 (8)7-5/h1-4H . The Canonical SMILES representation is C1=CSC2=NC (=CN21)C=O .


Physical And Chemical Properties Analysis

Imidazo[2,1-b]thiazole-6-carbaldehyde has a molecular weight of 152.18 g/mol . It has a XLogP3-AA value of 1.7, indicating its lipophilicity . It has no hydrogen bond donors and three hydrogen bond acceptors . Its topological polar surface area is 62.6 Ų .

Scientific Research Applications

Antitubercular Activity

Imidazo[2,1-b]thiazole-6-carbaldehyde derivatives have shown promise as antimycobacterial agents. Researchers have designed and synthesized novel analogues, characterized them through spectroscopic techniques, and evaluated their in vitro antitubercular activity. Notably, compounds like IT10 and IT06 demonstrated significant inhibition against Mycobacterium tuberculosis (Mtb) strains while maintaining low toxicity to human lung fibroblast cells .

Bis-Heterocycles with Diverse Activities

Bis-heterocycles, including imidazo[2,1-b]thiazole-6-carbaldehyde derivatives, exhibit diverse biological and pharmaceutical activities. These include DNA-binding applications, tuberculostatic effects, antibacterial properties, non-competitive mGluR1 antagonism, antifungal activity, antidepressant effects, antitumor potential, and antiviral activity .

EGFR Inhibition

Coumarin-imidazo[1,2-c][1,2,3]triazole compounds, which incorporate imidazo[2,1-b]thiazole moieties, have been synthesized to inhibit epidermal growth factor receptor (EGFR). EGFR is a protein kinase crucial for cancer progression, and these compounds have been investigated for their anticancer effects .

Targeting QcrB in Mycobacteria

Imidazo[2,1-b]thiazole-6-carboxamides (ITAs) have potent anti-tuberculosis activity. They specifically target QcrB, a key component of the mycobacterial cytochrome bcc-aa3 supercomplex involved in the electron transport chain. These compounds hold promise for combating tuberculosis .

Molecular Docking Studies

Researchers have performed molecular docking and dynamics studies to understand the binding patterns and stability of imidazo[2,1-b]thiazole-6-carbaldehyde derivatives with their target proteins. These computational approaches provide insights into their mode of action and interactions at the molecular level .

Potential Drug Development

Given the urgent need for new anti-mycobacterial agents, imidazo[2,1-b]thiazole-6-carbaldehyde derivatives represent a valuable scaffold for drug development. Their selective activity against Mtb and favorable toxicity profiles make them attractive candidates for further exploration .

properties

IUPAC Name

imidazo[2,1-b][1,3]thiazole-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2OS/c9-4-5-3-8-1-2-10-6(8)7-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYBDPAAWKNKEKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC(=CN21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406891
Record name imidazo[2,1-b]thiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[2,1-b]thiazole-6-carbaldehyde

CAS RN

120107-61-1
Record name imidazo[2,1-b]thiazole-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Imidazo[2,1-b]thiazole-6-carbaldehyde
Reactant of Route 2
Imidazo[2,1-b]thiazole-6-carbaldehyde
Reactant of Route 3
Imidazo[2,1-b]thiazole-6-carbaldehyde
Reactant of Route 4
Reactant of Route 4
Imidazo[2,1-b]thiazole-6-carbaldehyde
Reactant of Route 5
Reactant of Route 5
Imidazo[2,1-b]thiazole-6-carbaldehyde
Reactant of Route 6
Imidazo[2,1-b]thiazole-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.